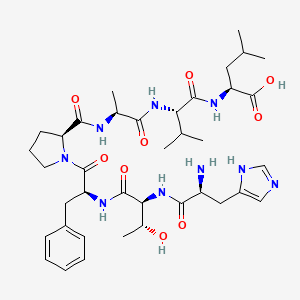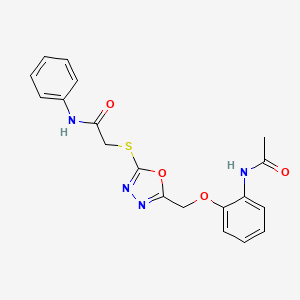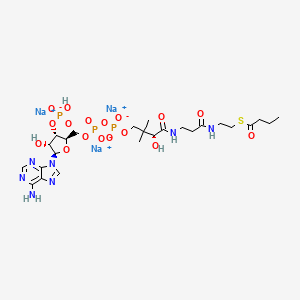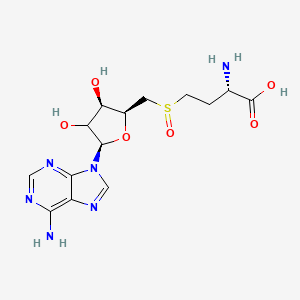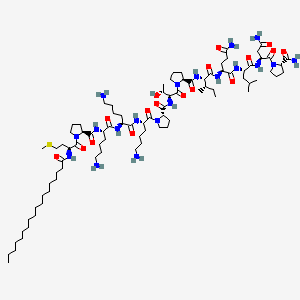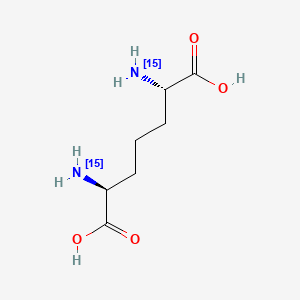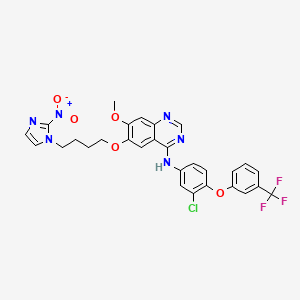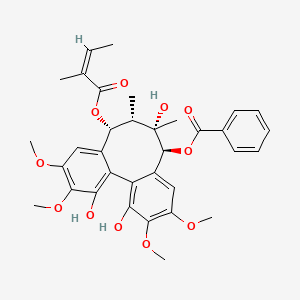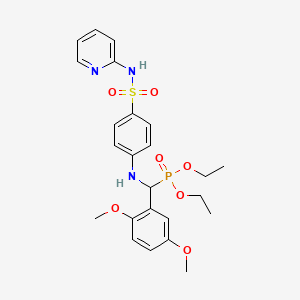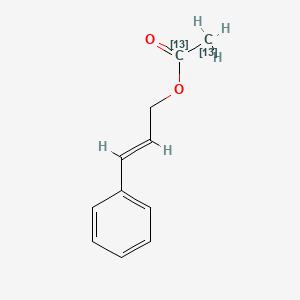
Cinnamyl acetate-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyl acetate-13C2 is a labeled compound used primarily in scientific research. It is a derivative of cinnamyl acetate, where two carbon atoms are replaced with the isotope carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound is known for its sweet, balsamic, and floral odor, making it useful in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl acetate-13C2 can be synthesized through several methods. One common approach involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 40°C . Another method involves the use of vinyl acetate and cinnamyl alcohol, catalyzed by enzymes such as triacylglycerol ester hydrolase .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, a novel esterase from the DNA library of Acinetobacter hemolyticus has been used to catalyze the transesterification of cinnamyl alcohol with vinyl acetate. This method achieves high conversion rates and is cost-effective .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can yield cinnamyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used in substitution reactions.
Major Products
The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various cinnamyl esters .
Scientific Research Applications
Cinnamyl acetate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of cinnamyl acetate-13C2 involves its interaction with cellular membranes. It exhibits multiple natural membrane activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-insect properties. The compound can suppress parasitic activity and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Nerolidol: A natural sesquiterpene with similar membrane activities.
Cinnamic Alcohol: Shares the cinnamyl backbone and exhibits similar biological activities.
Cinnamic Acid: Another derivative with anti-inflammatory and antimicrobial properties.
Uniqueness
Cinnamyl acetate-13C2 is unique due to its carbon-13 labeling, which allows for detailed isotopic studies. This feature makes it particularly valuable in research applications where tracing and quantification are essential .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+/i1+1,10+1 |
InChI Key |
WJSDHUCWMSHDCR-MBKSGMOPSA-N |
Isomeric SMILES |
[13CH3][13C](=O)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







